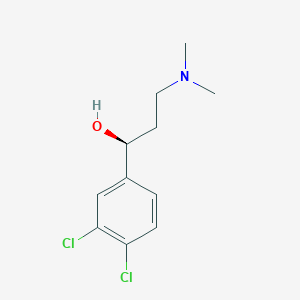
(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, specifically in the treatment of various diseases.
作用机制
The mechanism of action of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol varies depending on the disease being treated. In cancer research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol induces apoptosis by activating caspase-3 and caspase-9, which are enzymes responsible for the breakdown of cellular proteins. In Alzheimer's disease research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol reduces the accumulation of amyloid-beta peptides by inhibiting the activity of beta-secretase, an enzyme responsible for the formation of amyloid-beta peptides. In Parkinson's disease research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol protects dopaminergic neurons from oxidative stress by inhibiting the activity of monoamine oxidase-B, an enzyme responsible for the breakdown of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol vary depending on the disease being treated. In cancer research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol inhibits the growth of cancer cells and induces apoptosis. In Alzheimer's disease research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol reduces the accumulation of amyloid-beta peptides and improves cognitive function. In Parkinson's disease research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol protects dopaminergic neurons from oxidative stress and improves motor function.
实验室实验的优点和局限性
The advantages of using (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol include its high cost and limited availability.
未来方向
There are several future directions for the research and development of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another potential direction is the development of new derivatives of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol with improved potency and specificity. Additionally, further research is needed to explore the potential applications of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol in other diseases, such as Huntington's disease and multiple sclerosis.
合成方法
The synthesis of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol involves the reaction of 3,4-dichlorobenzaldehyde with (S)-3-dimethylamino-1,2-propanediol in the presence of a catalyst. The reaction proceeds through a process of nucleophilic addition, followed by reduction, resulting in the formation of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol.
科学研究应用
(S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has been shown to reduce the accumulation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease research, (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has been shown to protect dopaminergic neurons from oxidative stress, which is one of the main causes of Parkinson's disease.
属性
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPILVGQYKXRO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649666 |
Source


|
| Record name | (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161229-01-2 |
Source


|
| Record name | (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
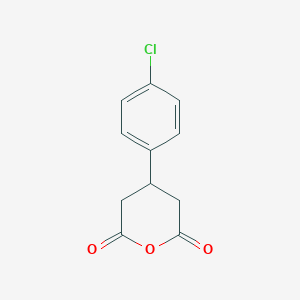
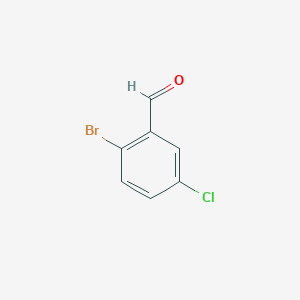
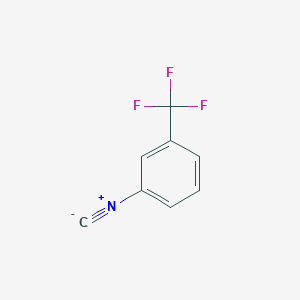
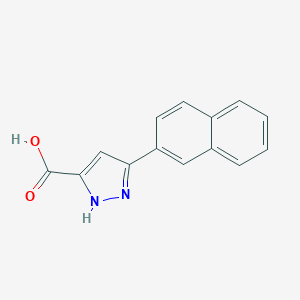




![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)